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molecular formula C19H19Cl2N3O2S B8654574 2(1H)-Pyridinone, 5-((5-((3,5-dichlorophenyl)thio)-2-(hydroxymethyl)-4-(1-methylethyl)-1H-imidazol-1-yl)methyl)- CAS No. 178980-50-2

2(1H)-Pyridinone, 5-((5-((3,5-dichlorophenyl)thio)-2-(hydroxymethyl)-4-(1-methylethyl)-1H-imidazol-1-yl)methyl)-

Cat. No. B8654574
M. Wt: 424.3 g/mol
InChI Key: QNLVFVXTBQEXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05910506

Procedure details

In a mixture of 5 ml of ethanol and 10 ml of 36% hydrochloric acid was dissolved 50 mg of 2-benzyloxymethyl-5-(3,5-dichlorophenylthio)-1-(5,6-dihydro-6-oxopyridin-3-ylmethyl)-4-isopropyl-1H-imidazole, and the mixture was stirred at 90° C. for 2 hours. After completion of the reaction, the solvent was distilled off under reduced pressure. An aqueous sodium hydrogen carbonate solution was added, the mixture was extracted with ethyl acetate, the extract was dried over sodium sulfate, and the solvent was distilled off under reduced pressure. The crystals were washed with diethyl ether, filtered, and 10 mg of 5-(3,5-dichlorophenylthio)-2-hydroxymethyl-1-(5,6-dihydro-6-oxopyridin-3-ylmethyl)-4-isopropyl-1H-imidazole (116a)was obtained (yield 24%). mp 220° C.
Name
2-benzyloxymethyl-5-(3,5-dichlorophenylthio)-1-(5,6-dihydro-6-oxopyridin-3-ylmethyl)-4-isopropyl-1H-imidazole
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][C:10]1[N:11]([CH2:27][C:28]2[CH:29]=[N:30][C:31](=[O:34])[CH2:32][CH:33]=2)[C:12]([S:18][C:19]2[CH:24]=[C:23]([Cl:25])[CH:22]=[C:21]([Cl:26])[CH:20]=2)=[C:13]([CH:15]([CH3:17])[CH3:16])[N:14]=1)C1C=CC=CC=1>C(O)C.Cl>[Cl:25][C:23]1[CH:24]=[C:19]([S:18][C:12]2[N:11]([CH2:27][C:28]3[CH:29]=[N:30][C:31](=[O:34])[CH2:32][CH:33]=3)[C:10]([CH2:9][OH:8])=[N:14][C:13]=2[CH:15]([CH3:17])[CH3:16])[CH:20]=[C:21]([Cl:26])[CH:22]=1

Inputs

Step One
Name
2-benzyloxymethyl-5-(3,5-dichlorophenylthio)-1-(5,6-dihydro-6-oxopyridin-3-ylmethyl)-4-isopropyl-1H-imidazole
Quantity
50 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC=1N(C(=C(N1)C(C)C)SC1=CC(=CC(=C1)Cl)Cl)CC=1C=NC(CC1)=O
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
An aqueous sodium hydrogen carbonate solution was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
WASH
Type
WASH
Details
The crystals were washed with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)SC1=C(N=C(N1CC=1C=NC(CC1)=O)CO)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10 mg
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 24.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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